molecular formula C27H50N12O9 B12587435 L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine CAS No. 872438-53-4

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine

Cat. No.: B12587435
CAS No.: 872438-53-4
M. Wt: 686.8 g/mol
InChI Key: FNCAEPBOSCUYOO-OEUDTILKSA-N
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Description

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine is a complex peptide compound It is characterized by the presence of multiple amino acids, including proline, ornithine, glycine, and threonine, linked together in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the growing peptide chain on the resin.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like threonine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues can lead to the formation of hydroxythreonine.

Scientific Research Applications

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and molecular targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

872438-53-4

Molecular Formula

C27H50N12O9

Molecular Weight

686.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S,3R)-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C27H50N12O9/c1-13(40)19(24(46)37-17(8-5-11-34-27(30)31)23(45)39-20(14(2)41)25(47)48)38-18(42)12-35-21(43)16(7-4-10-33-26(28)29)36-22(44)15-6-3-9-32-15/h13-17,19-20,32,40-41H,3-12H2,1-2H3,(H,35,43)(H,36,44)(H,37,46)(H,38,42)(H,39,45)(H,47,48)(H4,28,29,33)(H4,30,31,34)/t13-,14-,15+,16+,17+,19+,20+/m1/s1

InChI Key

FNCAEPBOSCUYOO-OEUDTILKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1)O

Origin of Product

United States

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